molecular formula C9H13NO3 B14281189 3-Amino-4-(pentyloxy)cyclobut-3-ene-1,2-dione CAS No. 138762-99-9

3-Amino-4-(pentyloxy)cyclobut-3-ene-1,2-dione

Cat. No.: B14281189
CAS No.: 138762-99-9
M. Wt: 183.20 g/mol
InChI Key: MVSRDRZSXKVQLY-UHFFFAOYSA-N
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Description

3-Amino-4-(pentyloxy)cyclobut-3-ene-1,2-dione is an organic compound that belongs to the class of cyclobutene derivatives This compound is characterized by the presence of an amino group, a pentyloxy group, and a cyclobutene ring with two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(pentyloxy)cyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pentyloxy-substituted cyclobutene with an amino group donor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(pentyloxy)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The amino and pentyloxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.

Scientific Research Applications

3-Amino-4-(pentyloxy)cyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(pentyloxy)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione
  • 3,4-Dihydroxy-3-cyclobutene-1,2-dione
  • 3,4-Dimethoxy-3-cyclobutene-1,2-dione

Uniqueness

3-Amino-4-(pentyloxy)cyclobut-3-ene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

138762-99-9

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

3-amino-4-pentoxycyclobut-3-ene-1,2-dione

InChI

InChI=1S/C9H13NO3/c1-2-3-4-5-13-9-6(10)7(11)8(9)12/h2-5,10H2,1H3

InChI Key

MVSRDRZSXKVQLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C(=O)C1=O)N

Origin of Product

United States

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